An In-depth Technical Guide to 8-Aminoquinoline-4-carboxylic Acid
An In-depth Technical Guide to 8-Aminoquinoline-4-carboxylic Acid
CAS Number: 121689-23-4
This technical guide provides a comprehensive overview of 8-Aminoquinoline-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, synthesis, biological activities, and mechanism of action, presenting data in a structured and accessible format.
Physicochemical and Structural Data
8-Aminoquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class, recognized for its significant role in medicinal chemistry and organic synthesis.[1] Its structure features a quinoline core with an amino group at position 8 and a carboxylic acid group at position 4, which impart its characteristic chemical properties and biological activities.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 121689-23-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][4] |
| Molecular Weight | 188.18 g/mol | [1][4] |
| IUPAC Name | 8-aminoquinoline-4-carboxylic acid | [1] |
| Canonical SMILES | C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O | [1] |
| InChI Key | MRULXYCHOHAGHT-UHFFFAOYSA-N | [1] |
| Physical Form | Solid at room temperature | [1] |
| Purity | ≥98% (typical commercial purity) | [4] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| pKa (Carboxylic Acid) | ~4.5 | [1] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [4] |
| LogP | 1.5152 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
| Solubility | Soluble in water and organic solvents like ethanol; solubility is pH-dependent. | [1] |
| Storage Conditions | Store at 4°C, protect from light, keep sealed in a dry place. | [4] |
Synthesis of 8-Aminoquinoline-4-carboxylic Acid
The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with the Pfitzinger reaction being a common and effective method.[1] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a base. For 8-Aminoquinoline-4-carboxylic acid, this would typically involve a reaction between 7-aminoisatin and a pyruvate source.
Experimental Protocol: Pfitzinger Reaction
This protocol outlines a plausible method for the synthesis of 8-Aminoquinoline-4-carboxylic acid.
Materials:
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7-Aminoisatin
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Pyruvic acid
-
Potassium hydroxide (KOH)
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Ethanol
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Water
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Hydrochloric acid (HCl) for acidification
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Standard laboratory glassware for reflux and filtration
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-aminoisatin and an equimolar amount of pyruvic acid in a mixture of ethanol and aqueous potassium hydroxide solution.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
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Precipitation: Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify it with hydrochloric acid to a pH of approximately 6-7.
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Isolation: The product, 8-Aminoquinoline-4-carboxylic acid, will precipitate out of the solution. Collect the solid product by vacuum filtration.
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Purification: Wash the collected solid with cold water and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the final product.
Below is a conceptual workflow for the synthesis of 8-Aminoquinoline-4-carboxylic acid.
Biological Activity and Mechanism of Action
The 8-aminoquinoline scaffold is a well-known pharmacophore, particularly for its antimalarial properties.[2] Derivatives of this class are mainstays in the treatment of relapsing malaria caused by Plasmodium vivax and P. ovale.[2]
Antimalarial Activity
8-Aminoquinolines are believed to interfere with this process. The mechanism for potent 8-aminoquinolines like primaquine involves a two-step bioactivation process:
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Metabolic Activation: The parent compound is metabolized by host liver enzymes, primarily cytochrome P450 (CYP) enzymes, to form redox-active metabolites.
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ROS Generation: These metabolites undergo redox cycling, leading to the generation of reactive oxygen species (ROS). The resulting oxidative stress is thought to damage parasite membranes and inhibit essential processes like hemozoin formation, ultimately leading to parasite death.
The following diagram illustrates this proposed mechanism of action.
Enzyme Inhibition
8-Aminoquinoline-4-carboxylic acid has been noted for its potential as an inhibitor of cyclooxygenase (COX) enzymes.[1] COX enzymes are key to the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. The inhibition of these enzymes is the mechanism behind many nonsteroidal anti-inflammatory drugs (NSAIDs). While specific quantitative data on the COX inhibitory activity of 8-Aminoquinoline-4-carboxylic acid is limited, related quinoline-4-carboxylic acid derivatives have been synthesized and identified as potent and selective COX-2 inhibitors.
Other Applications
Beyond its direct biological activities, 8-Aminoquinoline-4-carboxylic acid and its derivatives are valuable tools in organic chemistry. The 8-aminoquinoline moiety serves as a powerful bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[1] This allows for precise and efficient chemical transformations, making it a valuable building block for the synthesis of complex molecules.
Spectroscopic Data
While raw spectral data is not provided here, the expected spectroscopic characteristics for 8-Aminoquinoline-4-carboxylic acid are as follows:
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Signals for the amine (NH₂) and carboxylic acid (OH) protons would also be present, with their chemical shifts being dependent on the solvent and concentration.
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¹³C NMR: The spectrum would display 10 distinct signals corresponding to the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristically downfield chemical shift.
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IR Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the hydrogen-bonded carboxylic acid, typically in the 3300-2500 cm⁻¹ region.[5] A strong C=O stretching absorption would be observed around 1760-1690 cm⁻¹.[5] N-H stretching vibrations from the amino group would appear in the 3500-3300 cm⁻¹ range, and C-N and C-O stretching bands would be present in the fingerprint region.[5]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (188.18 g/mol ).
Safety Information
8-Aminoquinoline-4-carboxylic acid is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Standard precautionary measures, including wearing appropriate personal protective equipment (gloves, eye protection) and working in a well-ventilated area, should be followed when handling this compound.
References
- 1. Buy 8-Aminoquinoline-4-carboxylic acid (EVT-392730) | 121689-23-4 [evitachem.com]
- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 121689-23-4 | 8-Aminoquinoline-4-carboxylic acid - Moldb [moldb.com]
- 4. chemscene.com [chemscene.com]
- 5. orgchemboulder.com [orgchemboulder.com]

